molecular formula C18H34O2 B3190507 Pentadecyl acrylate CAS No. 43080-23-5

Pentadecyl acrylate

Cat. No. B3190507
CAS RN: 43080-23-5
M. Wt: 282.5 g/mol
InChI Key: GOZDOXXUTWHSKU-UHFFFAOYSA-N
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Description

Pentadecyl acrylate is a chemical compound . It is also known as 2-Propenoic acid, n-pentadecyl ester, 2-Propenoic acid, pentadecyl ester, Pentadecyl 2-propenoate, and Pentadecyl-acrylat .


Synthesis Analysis

This compound can be synthesized from 3-pentadecyl phenol, which is obtainable from a renewable resource, cardanol . The synthesis is achieved through simple chemical transformations, first converting the phenol to the acrylate that is sulfonated in a second step . The products were characterized by elemental analysis and spectroscopic techniques .


Molecular Structure Analysis

The molecular formula of this compound is C18H34O2 . It has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da .


Chemical Reactions Analysis

The synthesis of this compound involves simple chemical transformations, first converting the phenol to the acrylate that is sulfonated in a second step .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H34O2, an average mass of 282.461 Da, and a monoisotopic mass of 282.255890 Da .

properties

CAS RN

43080-23-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

pentadecyl prop-2-enoate

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(19)4-2/h4H,2-3,5-17H2,1H3

InChI Key

GOZDOXXUTWHSKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCOC(=O)C=C

Canonical SMILES

CCCCCCCCCCCCCCCOC(=O)C=C

Other CAS RN

43080-23-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pentadecyl acrylate was prepared by esterification of acrylic acid with 1-pentadecanol under standard conditions. Crude monomer was recrystallized from three volumes of ethanol and dried in vacuo. Ten grams of pentadecyl acrylate was dissolved in 20 ml of oxygen free ethylacetate containing 0.10 grams of azobis-isobutylnitrile (hereinafter AIBN) and stirred in a sealed bottle maintained at 60° C. for 24 hours. The resulting polymer was isolated by precipitation into cold ethanol and dried in vacuo. Analysis of the polymer showed it to have a first order transition temperature of 29° C., a heat of fusion of 59 J/g and a molecular weight of about 175,000 in an uncured state.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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